4-Chloropyrimidine-2-carboxylic acid
Overview
Description
4-Chloropyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, and anti-inflammatory activities . The compound has a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g/mol .
Mechanism of Action
Mode of Action
Pyrimidines are known to play crucial roles in numerous biological processes, including dna and rna synthesis, signaling pathways, and energy metabolism . The chlorine atom in the 4-Chloropyrimidine-2-carboxylic acid could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily.
Biochemical Pathways
Pyrimidines are integral components of nucleic acids and are involved in numerous biochemical pathways, including dna replication, rna transcription, and protein synthesis .
Result of Action
Given its structural similarity to other pyrimidines, it may potentially influence cellular processes such as dna replication, rna transcription, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyrimidine-2-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with aromatic amines or amides . Another approach involves the use of amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chlorination processes under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include aromatic amines and amides, often under basic conditions.
Oxidation: Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of more complex pyrimidine derivatives.
Scientific Research Applications
4-Chloropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloropyrimidine-4-carboxylic acid
- 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
- Pyrimidine-4,6-dicarboxylic acid
- 5-Bromo-4-pyrimidinecarboxylic acid
Comparison: 4-Chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloropyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIMXSRDJGGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677251 | |
Record name | 4-Chloropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-20-6 | |
Record name | 4-Chloro-2-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloropyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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